molecular formula C16H19N5 B14136432 4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 903202-93-7

4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14136432
CAS No.: 903202-93-7
M. Wt: 281.36 g/mol
InChI Key: YBLVTVDFYUJRDV-UHFFFAOYSA-N
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Description

4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a hydrazinyl group, two methyl groups, and a phenylethyl group attached to a pyrrolopyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form an intermediate, followed by cyclization and subsequent functional group modifications to introduce the hydrazinyl, methyl, and phenylethyl groups. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can introduce various functional groups onto the pyrimidine ring or phenylethyl group .

Scientific Research Applications

4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydrazinyl, methyl, and phenylethyl groups in 4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine imparts unique chemical and biological properties, making it distinct from similar compounds. These functional groups contribute to its reactivity, binding affinity, and overall biological activity, highlighting its potential in various research and industrial applications .

Properties

CAS No.

903202-93-7

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

[5,6-dimethyl-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C16H19N5/c1-11-12(2)21(9-8-13-6-4-3-5-7-13)16-14(11)15(20-17)18-10-19-16/h3-7,10H,8-9,17H2,1-2H3,(H,18,19,20)

InChI Key

YBLVTVDFYUJRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NN)CCC3=CC=CC=C3)C

solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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